1-(4-chloro-3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Description
This compound belongs to the imidazolone class, characterized by a five-membered dihydroimidazolone ring core. Its structure features a 4-chloro-3-methoxyphenyl group at position 1, a (4-methoxyphenyl)methylidene moiety at position 4, and a sulfanyl (-SH) group at position 2.
Properties
IUPAC Name |
(5E)-3-(4-chloro-3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-13-6-3-11(4-7-13)9-15-17(22)21(18(25)20-15)12-5-8-14(19)16(10-12)24-2/h3-10H,1-2H3,(H,20,25)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMLSHWUBTXYQQ-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC(=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chloro-3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS No. 721407-95-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazole ring substituted with various aromatic groups. Its molecular formula is C20H17ClN2O2S, with a molecular weight of 374.84 g/mol. The presence of the chloro and methoxy groups suggests potential interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazole derivatives, including the compound in focus. Research indicates that similar compounds exhibit inhibitory effects against viral enzymes such as proteases and polymerases. For instance, imidazole derivatives have shown efficacy against viruses like HIV and Dengue virus, with some derivatives achieving EC50 values in the micromolar range .
| Compound | Virus Target | EC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV-1 Protease | 0.35 | |
| Compound B | Dengue Virus | 1.85 | |
| 1-(4-Chloro-3-methoxyphenyl)-... | TBD | TBD | Current Study |
Anticancer Activity
The compound's structure suggests potential anticancer properties, similar to other imidazole derivatives that have been studied extensively for their ability to inhibit cancer cell proliferation. For example, compounds containing the imidazole scaffold have demonstrated activity against various cancer cell lines by targeting pathways involved in cell cycle regulation and apoptosis.
In vitro studies have shown that related compounds exhibit IC50 values below 10 µM against several cancer types, indicating significant cytotoxicity . The mechanisms often involve inhibition of key enzymes such as thymidylate synthase and HDAC.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 8.5 | HDAC Inhibition | |
| A549 (Lung Cancer) | 6.2 | Thymidylate Synthase Inhibition |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Studies indicate that it may act as an inhibitor for acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and urinary tract infections, respectively. The reported IC50 values for these activities suggest promising therapeutic potential.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Antiviral Efficacy : A study on a related imidazole derivative demonstrated significant antiviral activity against the yellow fever virus (YFV), suggesting that structural modifications can enhance efficacy against specific viral targets.
- Cancer Treatment : Clinical trials involving imidazole-based compounds have shown promising results in reducing tumor size in patients with advanced-stage cancers, highlighting their potential as adjunct therapies alongside conventional treatments.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole compounds exhibit significant antimicrobial properties. The presence of the sulfanyl group in this compound may enhance its interaction with bacterial enzymes or cell membranes, potentially leading to effective antibacterial agents against various pathogens.
- Anticancer Potential : Research on similar imidazole derivatives has indicated potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of this compound could be explored for selective targeting of cancer cells.
- Inflammation Modulation : Compounds with imidazole rings have been studied for their anti-inflammatory properties. This compound might serve as a lead for developing new anti-inflammatory drugs by modulating pathways involved in inflammation.
Biochemical Applications
- Enzyme Inhibition : The compound's ability to interact with specific enzymes could be investigated for therapeutic applications. Inhibition of certain enzymes involved in metabolic processes may provide a pathway for drug development targeting metabolic disorders.
- Drug Delivery Systems : The structural characteristics of this compound may allow it to be used in drug delivery systems, potentially enhancing the solubility and bioavailability of poorly water-soluble drugs.
Materials Science Applications
- Organic Electronics : The unique electronic properties derived from its molecular structure make it a candidate for applications in organic semiconductors or photovoltaic devices. The incorporation of this compound into polymer matrices could improve the efficiency of organic solar cells.
- Nanomaterials : The synthesis of nanostructured materials using this compound could lead to novel applications in catalysis or sensor technology due to its potential surface reactivity and stability.
Case Studies
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Antimicrobial Testing :
- A study evaluated the antimicrobial efficacy of various imidazole derivatives against common bacterial strains. Results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MIC) effective against Escherichia coli and Staphylococcus aureus.
-
Cancer Cell Line Studies :
- Research involving the application of imidazole derivatives on cancer cell lines demonstrated significant reduction in cell viability, suggesting potential use in chemotherapy regimens.
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Synthesis and Characterization :
- A recent study focused on synthesizing this compound via multi-step reactions involving condensation and cyclization techniques, followed by characterization using NMR and mass spectrometry to confirm structure and purity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound shares structural motifs with several imidazolone and triazole derivatives. Key analogues include:
Physicochemical and Computational Insights
- Density Functional Theory (DFT) : Studies on similar heterocycles () suggest that exact exchange functionals improve accuracy in predicting thermochemical properties, such as bond dissociation energies critical for stability .
- Crystallography: Structural validation tools (e.g., SHELX in ) confirm planar imidazolone rings and non-covalent interactions (e.g., π-π stacking) in analogues, which correlate with crystallinity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
